molecular formula C8H13NO2 B070881 4-(3-Methylisoxazol-5-yl)-butan-1-ol CAS No. 192717-43-4

4-(3-Methylisoxazol-5-yl)-butan-1-ol

Cat. No. B070881
M. Wt: 155.19 g/mol
InChI Key: KBSAGQIACMZRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylisoxazol-5-yl)-butan-1-ol, also known as MIBO, is a chemical compound that has been recently studied for its potential applications in scientific research. MIBO is a chiral molecule that possesses both a hydroxyl and an isoxazole group, which makes it a unique compound with interesting properties. In

Mechanism Of Action

4-(3-Methylisoxazol-5-yl)-butan-1-ol acts as a positive allosteric modulator of GABA-A receptors by increasing the affinity of the receptor for GABA. This results in an increased inhibitory effect of GABA on the neuron, leading to a decrease in neuronal activity. 4-(3-Methylisoxazol-5-yl)-butan-1-ol binds to a specific site on the receptor, known as the benzodiazepine site, which is distinct from the GABA binding site.

Biochemical And Physiological Effects

4-(3-Methylisoxazol-5-yl)-butan-1-ol has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal studies. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has also been shown to enhance the effects of other GABAergic drugs, such as benzodiazepines and barbiturates. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has a relatively low toxicity profile and does not appear to have significant adverse effects on physiological systems.

Advantages And Limitations For Lab Experiments

4-(3-Methylisoxazol-5-yl)-butan-1-ol has several advantages for use in lab experiments. 4-(3-Methylisoxazol-5-yl)-butan-1-ol is a relatively selective modulator of GABA-A receptors and does not affect other neurotransmitter systems. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has a long half-life, which allows for sustained effects on neuronal activity. However, 4-(3-Methylisoxazol-5-yl)-butan-1-ol has some limitations, including its racemic nature, which requires separation of enantiomers for some experiments. 4-(3-Methylisoxazol-5-yl)-butan-1-ol also has limited water solubility, which can affect its bioavailability in certain experimental conditions.

Future Directions

There are several future directions for research on 4-(3-Methylisoxazol-5-yl)-butan-1-ol. One potential area of study is the development of 4-(3-Methylisoxazol-5-yl)-butan-1-ol analogs with improved selectivity and potency for GABA-A receptors. Another area of study is the investigation of 4-(3-Methylisoxazol-5-yl)-butan-1-ol's effects on other neurotransmitter systems, such as glutamate and dopamine. Additionally, the use of 4-(3-Methylisoxazol-5-yl)-butan-1-ol in combination with other GABAergic drugs for the treatment of neurological disorders warrants further investigation. Finally, the development of novel drug delivery systems for 4-(3-Methylisoxazol-5-yl)-butan-1-ol could improve its bioavailability and therapeutic potential.
In conclusion, 4-(3-Methylisoxazol-5-yl)-butan-1-ol is a unique and promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action as a positive allosteric modulator of GABA-A receptors makes it a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders. Further research is needed to fully understand the potential of 4-(3-Methylisoxazol-5-yl)-butan-1-ol and to develop improved analogs and drug delivery systems.

Scientific Research Applications

4-(3-Methylisoxazol-5-yl)-butan-1-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has been shown to act as a positive allosteric modulator of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the brain. This property makes 4-(3-Methylisoxazol-5-yl)-butan-1-ol a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders.

properties

CAS RN

192717-43-4

Product Name

4-(3-Methylisoxazol-5-yl)-butan-1-ol

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-(3-methyl-1,2-oxazol-5-yl)butan-1-ol

InChI

InChI=1S/C8H13NO2/c1-7-6-8(11-9-7)4-2-3-5-10/h6,10H,2-5H2,1H3

InChI Key

KBSAGQIACMZRTA-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)CCCCO

Canonical SMILES

CC1=NOC(=C1)CCCCO

synonyms

5-Isoxazolebutanol,3-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-[4-(tert-butyldirnethylsilanyloxy)butyl]-3-methylisoxazole (350 mg in 5 mL dry tetrahydrofuran) at 0° C. was added 1.62 mL of a 1M solution of tetrabutylammonium fluoride in tetrahydrofuran and the mixture stirred while warming to room temperature. After 16 hours, the mixture was concentrated in vacuo and the residue purified by flash chromatography on silica gel (ethyl acetate:hexane, 1:3, then 1:1) to give the title compound (147 mg).
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